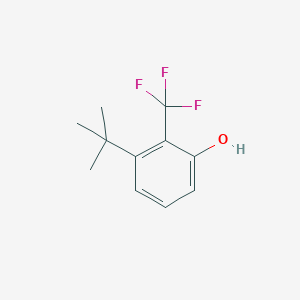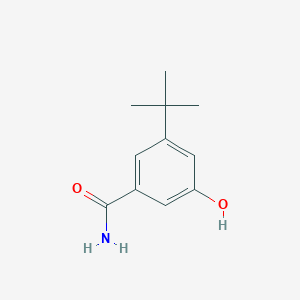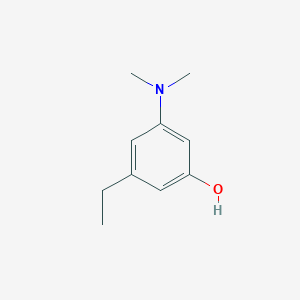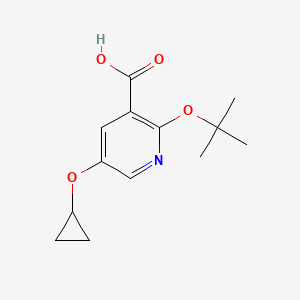
2-Tert-butoxy-5-cyclopropoxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-5-cyclopropoxynicotinic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is a derivative of nicotinic acid, featuring tert-butoxy and cyclopropoxy substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid derivatives followed by substitution reactions to introduce the tert-butoxy and cyclopropoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
2-Tert-butoxy-5-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Tert-butoxy-5-cyclopropoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 2-Tert-butoxy-5-methoxynicotinic acid
- 2-Tert-butoxy-5-ethoxynicotinic acid
- 2-Tert-butoxy-5-propoxynicotinic acid
Comparison
Compared to similar compounds, 2-Tert-butoxy-5-cyclopropoxynicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-10(12(15)16)6-9(7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
ZXHCYTGOQWAVHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


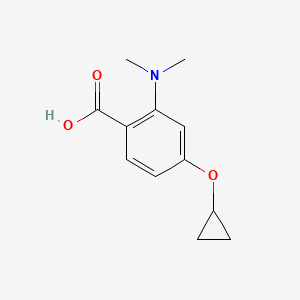
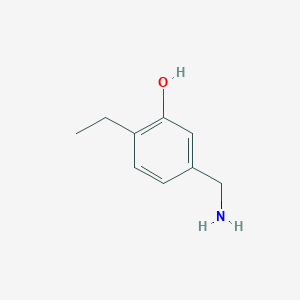
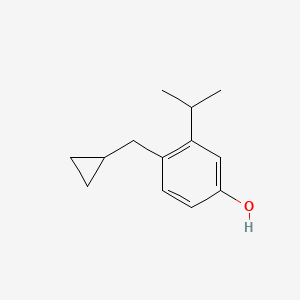
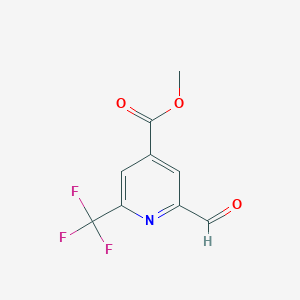
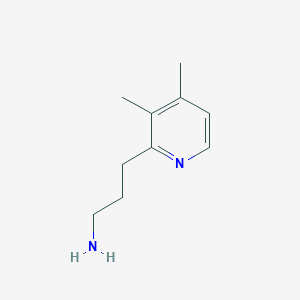
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

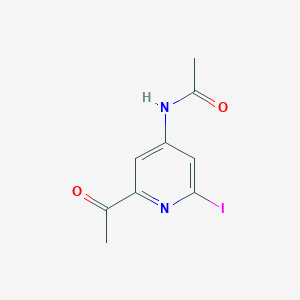
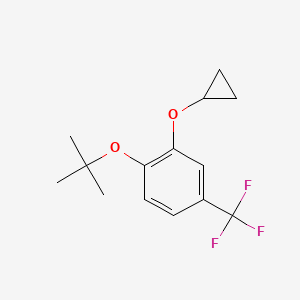
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
